2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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Overview
Description
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that belongs to the class of isoxazolidinones It is characterized by the presence of a bromobenzyl group attached to the isoxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-bromobenzyl bromide with 4,4-dimethylisoxazolidin-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoxazolidinones.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazolidinone ring may also contribute to the compound’s bioactivity by stabilizing its interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzyl bromide
- 4,4-Dimethylisoxazolidin-3-one
- 2-Bromobenzyl chloride
Uniqueness
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of the bromobenzyl group and the isoxazolidinone ring. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
81777-91-5 |
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Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
YQPIKUDPKJDPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=CC=CC=C2Br)C |
Origin of Product |
United States |
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